2-(Dimethylsilyl)pyridine

Catalog No.
S1901219
CAS No.
21032-48-4
M.F
C7H10NSi
M. Wt
136.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Dimethylsilyl)pyridine

CAS Number

21032-48-4

Product Name

2-(Dimethylsilyl)pyridine

Molecular Formula

C7H10NSi

Molecular Weight

136.25 g/mol

InChI

InChI=1S/C7H10NSi/c1-9(2)7-5-3-4-6-8-7/h3-6H,1-2H3

InChI Key

QNRXNPHFYDOLOT-UHFFFAOYSA-N

SMILES

C[Si](C)C1=CC=CC=N1

Canonical SMILES

C[Si](C)C1=CC=CC=N1

The exact mass of the compound 2-(Dimethylsilyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Dimethylsilyl)pyridine (CAS: 21032-48-4) is a specialized bifunctional organosilane featuring a reactive silicon-hydrogen bond and a strongly coordinating 2-pyridyl group. In modern synthetic procurement, it is primarily selected as a directed hydrosilylation reagent and a versatile building block for cross-coupling chemistry. Unlike standard alkyl or aryl silanes, the 2-pyridyl moiety acts as a built-in directing group that drastically accelerates transition-metal-catalyzed reactions by coordinating to the metal center. Furthermore, its basic nitrogen atom serves as an effective phase tag, allowing for the rapid purification of downstream silylated products via simple acid-base extraction, thereby streamlining industrial and laboratory workflows [1].

Substituting 2-(dimethylsilyl)pyridine with generic analogs like dimethylphenylsilane (PhMe2SiH) or its isomers, 3- and 4-(dimethylsilyl)pyridine, fundamentally disrupts reaction kinetics and downstream processability. The unique proximity of the nitrogen lone pair in the 2-position is strictly required for the formation of stable metallacycle intermediates during oxidative addition and migratory insertion steps. Consequently, rhodium-catalyzed hydrosilylations that reach completion in minutes with the 2-pyridyl variant stall completely or proceed at impractically slow rates with 3-pyridyl, 4-pyridyl, or phenyl analogs. Furthermore, non-pyridyl baseline silanes lack the basicity required for phase-tag extraction, forcing chemists to rely on solvent-intensive chromatographic purification [1].

Kinetic Acceleration in Rhodium-Catalyzed Hydrosilylation

In comparative reactivity studies for the rhodium-catalyzed hydrosilylation of 1-octene, 2-(dimethylsilyl)pyridine demonstrates a massive kinetic advantage over non-coordinating and isomeric silanes. The reaction utilizing the 2-pyridyl silane reaches full completion within 30 minutes. In stark contrast, identical reactions utilizing 3-(dimethylsilyl)pyridine, 4-(dimethylsilyl)pyridine, or dimethylphenylsilane (PhMe2SiH) exhibit extremely slow conversion rates under the same timeframe [1]. This acceleration is attributed to the pre-coordination of the 2-pyridyl nitrogen to the rhodium center.

Evidence DimensionReaction time to completion for 1-octene hydrosilylation
Target Compound Data< 30 minutes for full conversion
Comparator Or Baseline3-PyMe2SiH, 4-PyMe2SiH, and PhMe2SiH (Extremely slow / incomplete)
Quantified DifferenceOrders of magnitude faster conversion rate
Conditions5 mol% RhCl(PPh3)3, CH3CN, 28 °C

Procurement of the 2-pyridyl isomer guarantees rapid processing times and maximizes catalyst turnover in hydrosilylation workflows, directly reducing manufacturing time.

Downstream Purification Efficiency via Phase-Tagging

A major processability advantage of 2-(dimethylsilyl)pyridine is its utility as a basic phase tag. Following hydrosilylation, the resulting alkyl- or alkenyl(2-pyridyl)silanes can be isolated in greater than 95% purity using only simple aqueous acid-base extraction, completely bypassing the need for silica gel column chromatography [1]. Standard non-basic silanes like dimethylphenylsilane (PhMe2SiH) do not offer this orthogonal solubility switch, necessitating solvent- and labor-intensive chromatographic purification.

Evidence DimensionMethod and purity of product isolation
Target Compound Data>95% purity via simple acid-base extraction
Comparator Or BaselinePhMe2SiH (Requires column chromatography)
Quantified DifferenceElimination of chromatography while maintaining >95% purity
ConditionsPost-reaction workup of hydrosilylated products

Selecting this compound eliminates the need for chromatographic purification, drastically reducing solvent consumption and labor costs during scale-up.

Directing Group Capability in Heck-Type Carbopalladation

Vinylsilanes derived from 2-(dimethylsilyl)pyridine exhibit specialized reactivity in palladium-catalyzed cross-coupling. The 2-pyridyl group strongly directs the reaction toward a Heck-type carbopalladation pathway, yielding highly substituted vinylsilanes (e.g., 97% yield with TFP ligand) without the carbon-silicon bond cleavage typically observed in standard vinylsilanes [1]. Conventional vinylsilanes lacking this directing group predominantly undergo Hiyama-type transmetalation, which destroys the C-Si bond.

Evidence DimensionReaction pathway and product yield
Target Compound Data97% yield of Heck-type carbopalladation product (intact C-Si bond)
Comparator Or BaselineStandard vinylsilanes (Undergo C-Si bond cleavage / Hiyama coupling)
Quantified DifferenceComplete suppression of C-Si cleavage
ConditionsPd2(dba)3·CHCl3, TFP ligand, THF, 50 °C

Buyers targeting complex, multi-substituted organosilanes must select this directing-group-enabled silane, as generic alternatives will fail via premature C-Si bond cleavage.

Controlled Reactivity via Platinum-Catalyzed Deceleration

While 2-(dimethylsilyl)pyridine accelerates rhodium-catalyzed reactions, it exhibits a highly useful deceleration effect in platinum-catalyzed hydrosilylations. In comparative studies using a platinum(0) complex, the reactivity order reverses: dimethylphenylsilane (PhMe2SiH) and 3-(dimethylsilyl)pyridine react much faster than the 2-pyridyl variant [1]. This specific deceleration allows chemists to suppress unwanted over-reaction in highly sensitive polyfunctional substrates.

Evidence DimensionRelative reaction rate in Pt-catalyzed hydrosilylation
Target Compound DataSlower, controlled conversion
Comparator Or BaselinePhMe2SiH and 3-PyMe2SiH (Rapid conversion)
Quantified DifferenceReactivity order: PhMe2SiH ≈ 3-PyMe2SiH ≫ 4-PyMe2SiH > 2-PyMe2SiH
ConditionsPlatinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex, toluene

Procuring this specific isomer provides a tunable kinetic profile, allowing for controlled hydrosilylation of highly reactive substrates where standard silanes cause over-reduction.

High-Throughput Synthesis of Organosilanes

Due to its phase-tagging capabilities, this compound is a highly efficient precursor for libraries of alkyl- and alkenylsilanes where rapid, chromatography-free purification is required via simple acid-base extraction [1].

Directed C-H Functionalization and Cross-Coupling

Selected as a specialized building block when chemists need to perform Heck-type carbopalladation across a vinyl group without prematurely cleaving the carbon-silicon bond, allowing for late-stage elaboration[2].

Mild-Condition Alkyne Hydrosilylation

A highly effective choice for the hydrosilylation of sterically hindered or sensitive alkynes, as the directing effect of the 2-pyridyl group allows the reaction to proceed rapidly at room temperature with low rhodium catalyst loading [1].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (97.44%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

2-(Dimethylsilyl)pyridine

Dates

Last modified: 08-16-2023

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